molecular formula C25H19N3O B11448013 2-(Naphthalen-1-YL)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide

2-(Naphthalen-1-YL)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide

Cat. No.: B11448013
M. Wt: 377.4 g/mol
InChI Key: ZWXJLHRGSPCYFD-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-YL)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide is an organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its complex structure, which includes a naphthalene ring, a phenyl group, and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-YL)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.

    Introduction of the Naphthalene Ring: The naphthalene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-YL)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(Naphthalen-1-YL)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-YL)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to its potential use as an anti-tubercular agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-1-YL)-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide is unique due to its combination of a naphthalene ring, a phenyl group, and an imidazo[1,2-a]pyridine moiety

Properties

Molecular Formula

C25H19N3O

Molecular Weight

377.4 g/mol

IUPAC Name

2-naphthalen-1-yl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

InChI

InChI=1S/C25H19N3O/c29-23(17-20-13-8-12-18-9-4-5-14-21(18)20)27-25-24(19-10-2-1-3-11-19)26-22-15-6-7-16-28(22)25/h1-16H,17H2,(H,27,29)

InChI Key

ZWXJLHRGSPCYFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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